molecular formula C7H9N3 B1441856 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine CAS No. 405162-62-1

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

カタログ番号 B1441856
CAS番号: 405162-62-1
分子量: 135.17 g/mol
InChIキー: XPONSZGOXQPNGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

科学的研究の応用

Application 1: Synthesis of Tetrahydropteroic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

Application 2: Synthesis of 2-Pyridyl-Substituted Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine .
  • Methods of Application : The method is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-D]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

Application 3: Axl Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine derivatives have been used in the design and synthesis of novel selective Axl inhibitors .
  • Methods of Application : The method involves the design and synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine derivatives and evaluation of their Axl and Mer inhibitory activities .
  • Results or Outcomes : The research led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .

Application 4: EGFR Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine derivatives have been used in the synthesis of potential EGFR inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

Application 5: mTOR Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Some rhabdomyosarcoma cells die in the presence of mTOR inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

Application 6: Synthesis of Anilino Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine derivatives have been used in the synthesis of novel 4-anilino derivatives .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

Application 7: mTOR Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Some rhabdomyosarcoma cells die in the presence of mTOR inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes for this application .

特性

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONSZGOXQPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

CAS RN

405162-62-1
Record name 5H,6H,7H,8H-pyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (150 mg, 0.724 mmol) in MeOH (20 mL)/H2O (2 mL) is added KOH (500 mg, 8.91 mmol). The mixture is stirred overnight at rt and 4 hr at 65° C. The reaction mixture is cooled, and brine (50 mL) is added. The solution is extracted with DCM (3×100 mL). The combined organic extracts are dried and evaporated to yield the title compound. MS (+VE) m/z 136.20 (M++1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine

Citations

For This Compound
27
Citations
K Yoshiizumi, M Yamamoto, T Miyasaka, Y Ito… - Bioorganic & medicinal …, 2003 - Elsevier
HB-EGF Shedding inhibitors have been expected to become effective medicines for skin diseases caused by the proliferation of keratinocytes. In order to discover novel HB-EGF …
Number of citations: 37 www.sciencedirect.com
K Sarkar, B Debsarma, RK Das - International Journal of Quantitative …, 2022 - igi-global.com
We aimed to generate a validated QSAR model with a dataset consisting of 77 3-(piperidin-1-yl)-5, 6, 7, 8-tetrahydropyrido [3, 4-b] pyrazine derivatives to elucidate the physicochemical …
Number of citations: 1 www.igi-global.com
R Bursi, M Sawa, Y Hiramatsu… - Journal of medicinal …, 2002 - ACS Publications
Despite the lack of structural information on the heparin-binding (HB) epidermal growth factor (EGF) shedding putative target enzyme, the design of potent HB-EGF shedding inhibitors …
Number of citations: 15 pubs.acs.org
N Tambat, SK Mulani, A Ahmad, SB Shaikh… - Russian Journal of …, 2022 - Springer
Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity. Pyrazines are among the most widely known heterocyclic compounds those …
Number of citations: 7 link.springer.com
W Yao, J Zhuo, DM Burns, M Xu, C Zhang… - Journal of medicinal …, 2007 - ACS Publications
The design, synthesis, evaluation, and identification of a novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as the first potent and selective …
Number of citations: 38 pubs.acs.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org
R Zscherp, S Baumeister, D Schepmann… - European Journal of …, 2018 - Elsevier
It has been reported that benzo [7]annulen-7-amines bearing electron withdrawing substituents such as 3d with a 2-Cl or 3e with a 2-NO 2 moiety show very high affinity towards the …
Number of citations: 6 www.sciencedirect.com
Z Liu, W Li, K Qin, K Wen, CJ Zhu, NG Li… - Die Pharmazie-An …, 2013 - ingentaconnect.com
Liguzinediol (LZDO) could mediate the positive inotropic effects through sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism without the risk of arrhythmia. However, the …
Number of citations: 2 www.ingentaconnect.com
FS Brière - hal-normandie-univ.archives …
1 1a (H) 2a (Me) MeOH- 99%(3a) 2 1b (Me) 2a (Me) MeOH- Traces 3 1b (Me) 2a (Me) MeCN CSA 0 4 1b (Me) 2b (H) MeCN CSA 0 5 1b (Me) 2c (Ph) MeCN CSA 0 6 1b (Me) 2d (OMe) …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。